Product packaging for ILOPROST(Cat. No.:)

ILOPROST

Cat. No.: B1259021
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-QSGBCQANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iloprost is a synthetic analog of prostacyclin (PGI2) and a potent vasodilator . With a chemical formula of C22H32O4 and a molecular weight of 360.494 g/mol, it is supplied as a small molecule active pharmaceutical ingredient (API) . Its primary research applications are rooted in its approved medical uses, which include the treatment of pulmonary arterial hypertension (PAH) and severe frostbite . The mechanism of action of this compound involves binding to the prostacyclin (IP) receptor, a G-protein coupled receptor . This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels . The elevated cAMP activates protein kinase A (PKA), which in vascular smooth muscle cells causes relaxation and vasodilation, reducing vascular resistance . In platelets, PKA activation inhibits aggregation, providing anti-thrombotic properties . Beyond its vasodilatory and anti-platelet effects, this compound demonstrates significant cytoprotective and anti-inflammatory properties in research models . It has been shown to stabilize endothelial adherens junctions by enhancing VE-cadherin clustering, which improves barrier function, promotes tubulogenesis, and inhibits endothelial-to-mesenchymal transition (Endo-MT) . Research into its renoprotective effects suggests it can protect against acute renal insufficiency, such as contrast-induced nephropathy, by counteracting renal vasoconstriction and ischemia . This compound is metabolized principally via β-oxidation, resulting in inactive metabolites, and has a relatively short half-life of 20 to 30 minutes . This product is offered for non-GMP, Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B1259021 ILOPROST

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(5E)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+

InChI Key

HIFJCPQKFCZDDL-QSGBCQANSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C/CCCC(=O)O)/C2)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Pictograms

Acute Toxic; Health Hazard

Synonyms

Ciloprost
Iloprost
Ventavis
ZK 36374
ZK-36374
ZK36374

Origin of Product

United States

Molecular and Cellular Mechanisms of Iloprost Action

Prostacyclin Receptor (IP) Agonism and Downstream Signaling Cascades

Iloprost's principal effects are mediated through its high-affinity binding to and activation of the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR). nih.gov This interaction triggers a series of intracellular signaling events that are central to its therapeutic actions.

Adenylate Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Elevation

Upon binding to the IP receptor, This compound (B1671730) induces a conformational change that leads to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. wikipedia.org This activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govnih.gov This leads to a significant elevation of intracellular cAMP levels. nih.gov For instance, in isolated guinea-pig aorta, 60 nM of this compound was shown to cause a 3-fold increase in cAMP. nih.gov Similarly, studies in human pulmonary arterial smooth muscle cells have demonstrated that this compound enhances cellular cAMP levels. researchgate.net The regulation of these this compound-induced cAMP levels can be influenced by phosphodiesterases (PDEs), with studies in erythrocytes suggesting that PDE3 is involved in the hydrolysis of the cAMP pool generated by IP receptor activation. nih.gov

Protein Kinase Activation and Modulation of Intracellular Calcium Dynamics

The rise in intracellular cAMP serves as a crucial second messenger, leading to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govresearchgate.netnih.gov PKA is a key effector molecule that phosphorylates various downstream target proteins, thereby mediating a wide range of cellular responses. nih.gov For example, in vascular smooth muscle cells, this compound-induced PKA activation leads to the phosphorylation and activation of calcium-activated potassium (KCa) channels. nih.gov This effect can be mimicked by a specific PKA activator and blocked by a PKA inhibitor. nih.gov

Regarding intracellular calcium dynamics, studies have shown that this compound itself does not alter the resting intracellular calcium concentration in platelets. nih.gov However, it can dose-dependently antagonize the increase in intracellular calcium induced by agents such as alpha-thrombin. nih.gov This suggests that while this compound does not directly mobilize intracellular calcium, it can modulate calcium signaling pathways initiated by other stimuli.

Activation of Small GTPases: Rac1 and Rap1 Signaling Pathways

Recent research has elucidated the role of small GTPases, specifically Rac1 and Rap1, in the signaling cascade initiated by this compound. researchgate.net In pulmonary endothelial cells, this compound has been shown to cause a prominent and rapid activation of both Rac1 and Rap1 GTPases, which is observable within 5 minutes of treatment. researchgate.net These small GTPases are critical molecular switches involved in regulating a variety of cellular processes, including cell adhesion, migration, and cytoskeletal organization. biorxiv.orgcusabio.com The activation of Rac1 by this compound is further supported by the observed phosphorylation of its downstream targets, PAK1 and cortactin. researchgate.net The activation of Rap1 is significant as it is known to be involved in the enhancement of cell-cell junction complexes. nih.gov

Interactions with Prostaglandin (B15479496) E2 (EP) Receptor Subtypes

Differential Binding Affinities for EP1, EP2, EP3, and EP4 Receptors

This compound exhibits a distinct profile of binding and activity across the EP receptor subtypes. ucl.ac.uk Studies using cells stably expressing individual human prostanoid receptors have demonstrated that this compound has a high affinity for the EP1 receptor, with an EC50 value in the sub-nanomolar range, similar to its affinity for the IP receptor. ucl.ac.uk In contrast, its activity at other EP receptors is significantly lower. This compound is approximately 75-fold less active at the EP3 receptor and 500 to 1000-fold less active at the EP4 receptor compared to the IP receptor. ucl.ac.uk Its activity at the EP2 receptor is even weaker, with EC50 values in the micromolar range. ucl.ac.uk This differential binding affinity highlights the promiscuity of this compound at high concentrations and may account for some of its diverse biological effects.

Interactive Data Table: this compound Activity at Human Prostanoid Receptors

ReceptorEC50 (nM)Potency Rank
IP<11
EP1<11
EP3~752
EP4500-10003
EP2>10004

Functional Consequences of EP Receptor Agonism (e.g., Vasodilatory vs. Vasoconstrictive Potential)

This compound, a synthetic and chemically stable analogue of prostacyclin (PGI2), exerts its physiological effects by acting on prostanoid receptors, including the prostacyclin (IP) and prostaglandin E (EP) receptors. mdpi.com As a potent vasodilator, the primary functional consequence of its receptor agonism in the vasculature is the dilation of both systemic and pulmonary arterial vascular beds. patsnap.comdrugbank.com This vasodilatory action is a key component of its therapeutic effect in conditions characterized by increased vascular resistance. patsnap.com The interaction with these receptors initiates a signaling cascade that leads to the relaxation of vascular smooth muscle, thereby regulating vascular tone. mdpi.compatsnap.com

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Beyond its classical effects through cell surface prostanoid receptors, this compound also functions as a ligand for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govkarger.com PPARs are transcription factors that play significant roles in metabolic and cardiovascular physiology. nih.govnih.gov Research has identified this compound as a selective dual agonist for two PPAR subtypes: PPARα and PPARδ. nih.govnih.gov This interaction represents a distinct and important pathway for the pharmacological actions of this compound. nih.govkarger.com

Structural Basis of Direct Binding to PPARα and PPARδ

Unambiguous evidence for the direct interaction between this compound and PPARs comes from crystal structures of the ligand-binding domains (LBDs) of both PPARα and PPARδ bound to this compound. nih.govnih.gov These structures reveal the precise molecular basis for this recognition. nih.gov

This compound settles into the center of the ligand-binding pocket, adopting a nearly identical configuration within both PPARα and PPARδ. nih.gov The binding is stabilized through a network of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net In addition to engaging in contacts that are conserved for many PPARα ligands, this compound also forms several specific interactions with the receptors through its unique structural features. nih.govnih.gov This dual-binding mechanism provides a structural template for understanding its function as a PPAR agonist. nih.gov

Key Residues in PPARα and PPARδ Involved in this compound Binding
Receptor SubtypeInteracting ResiduesType of Interaction
PPARαTyr464, His440, Ser280Hydrogen Bonds
PPARαMet355Hydrophobic Interaction
PPARδTyr473, His449, Ser289Hydrogen Bonds
PPARδPhe288, Ile341Hydrophobic Interaction

Induction of Coactivator Binding and Transcriptional Activity

The binding of this compound to PPARα and PPARδ functions as an agonist, meaning it activates the receptors. nih.gov This activation induces a conformational change in the receptor's structure, specifically positioning the C-terminal AF-2 helix into its active state. nih.gov This conformational shift is critical for the subsequent recruitment of nuclear receptor coactivators, which are necessary for initiating gene transcription. drugbank.comnih.govyoutube.com

Biochemical studies have demonstrated that this compound treatment significantly enhances the binding of PPARα and PPARδ to LXXLL motifs found within a range of coactivator proteins. nih.gov In contrast, this compound does not affect the recruitment of coactivators to PPARγ, highlighting its selectivity for the α and δ subtypes. nih.gov The recruitment of these coactivator complexes allows the PPARs to regulate the expression of their downstream target genes, thereby mediating the biological effects of this compound through this nuclear receptor pathway. drugbank.comnih.gov Consequently, this compound has been shown to induce the transcriptional activities of both PPARα and PPARδ. nih.gov

Coactivators Recruited by this compound to PPARα and PPARδ
Coactivator FamilySpecific Coactivator MotifRecruited by PPARαRecruited by PPARδ
Steroid Receptor Coactivators (SRC)SRC1-2, SRC2-3YesYes
CREB-Binding Protein (CBP)CBP-1YesYes
PPARγ Coactivator-1α (PGC-1α)PGC-1α-1YesYes
Nuclear Corepressor (NCoR)NCoR-2NoNo

Multifaceted Cellular Responses Mediated by this compound

Regulation of Vascular Smooth Muscle Cell Tone

This compound directly regulates the tone of vascular smooth muscle cells (VSMCs), acting as a potent vasodilator. mdpi.compatsnap.com The principal mechanism involves its interaction with the prostacyclin (IP) receptor, a G protein-coupled receptor located on the surface of VSMCs. patsnap.comumich.edu

Upon binding, this compound activates the IP receptor, which in turn stimulates the enzyme adenylate cyclase. patsnap.comnih.gov This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov Elevated cAMP levels activate Protein Kinase A (PKA). patsnap.comnih.gov A key target of PKA in VSMCs is myosin light chain kinase (MLCK). patsnap.com PKA phosphorylates MLCK, leading to its inactivation. patsnap.com Since MLCK is essential for phosphorylating myosin light chains—a critical step for muscle contraction—its inactivation results in the relaxation of the smooth muscle cells. patsnap.com This cellular response translates to the vasodilation of blood vessels. patsnap.com Furthermore, research indicates that this compound can promote the differentiation of VSMCs from a synthetic, proliferative state to a quiescent, contractile phenotype, a process also mediated by the cAMP/PKA pathway. nih.gov

Modulation of Platelet Activation and Aggregation Pathways

This compound is a potent inhibitor of platelet activation and aggregation. patsnap.comersnet.org This antiplatelet effect is mediated through pathways similar to those in vascular smooth muscle cells, involving the IP receptor on the platelet surface. patsnap.comnih.gov

The binding of this compound to the platelet IP receptor stimulates the associated Gsα protein, activating adenylate cyclase and causing a significant rise in intracellular cAMP levels. nih.govresearchgate.net This increase in cAMP activates PKA, which then phosphorylates a variety of intracellular proteins that regulate platelet function. patsnap.comnih.gov

PKA activation by this compound counteracts agonist-induced signaling events, such as the elevation of cytoplasmic calcium, thereby attenuating platelet activation. nih.gov This leads to the inhibition of several key processes in platelet response:

P-selectin Exposure: this compound inhibits the surface expression of P-selectin, a marker of platelet activation. nih.gov

Integrin αIIbβ3 Activation: The activation of this integrin, which is crucial for platelet aggregation, is attenuated by this compound. nih.gov

Dense Granule Secretion: this compound concentration-dependently reduces the release of ATP from dense granules. nih.govresearchgate.net

Aggregation: It effectively inhibits platelet aggregation induced by a wide range of agonists, including thrombin, ADP, and collagen. nih.govresearchgate.net

Studies show that this compound also concentration-dependently enhances the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein involved in the regulation of platelet aggregation. researchgate.net

Summary of this compound's Effects on Platelet Function
Platelet FunctionEffect of this compoundMediating Pathway
AggregationInhibitioncAMP/PKA
P-selectin ExposureInhibitioncAMP/PKA
Integrin αIIbβ3 ActivationInhibitioncAMP/PKA
ATP Release (Dense Granules)InhibitioncAMP/PKA
VASP PhosphorylationEnhancementPKA

Enhancement of Endothelial Barrier Function and Integrity

This compound, a stable prostacyclin analogue, plays a significant role in enhancing endothelial barrier function and maintaining its integrity through multiple molecular pathways. nih.govnih.gov Its protective effects are primarily mediated by the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the structure of the actin cytoskeleton and strengthens cell-cell adhesive structures. nih.govnih.gov

In pathological conditions such as sepsis-induced acute lung injury, bacterial lipopolysaccharide (LPS) can disrupt the endothelial barrier, leading to increased vascular permeability. nih.goversnet.org this compound counteracts this disruption by triggering a signaling cascade that preserves barrier integrity. nih.gov Research has shown that this compound-induced elevation of cAMP activates Rac1 signaling. nih.goversnet.org This activation is crucial for the barrier-protective effects, as it helps to strengthen the peripheral actin cytoskeleton and increase the assembly of cell-cell junctions. nih.goversnet.org

Furthermore, this compound attenuates the disruptive signaling pathways activated by LPS. It suppresses the RhoA signaling pathway, which is known to cause cytoskeletal remodeling and the formation of paracellular gaps, thereby increasing endothelial permeability. nih.gov By inhibiting RhoA and its downstream target, myosin light chain (MLC) phosphorylation, this compound prevents the actin stress fiber formation that leads to barrier compromise. nih.gov The compound also down-regulates inflammatory signaling pathways, such as the p38 mitogen-activated protein (MAP) kinase and NF-κB pathways, which contribute to endothelial activation and barrier dysfunction. nih.govnih.gov This includes reducing the expression of intercellular adhesion molecule-1 (ICAM-1), a surface molecule involved in neutrophil adhesion and transmigration across the endothelium. nih.govfrontiersin.org

In the context of systemic sclerosis (SSc), where endothelial junctions are often disrupted, this compound has been shown to restore barrier function. nih.gov It promotes the clustering of vascular endothelial (VE)-cadherin and β-catenin at adherens junctions, which are critical for endothelial stability. nih.gov This stabilization of adherens junctions leads to a significant reduction in the permeability of endothelial cell monolayers. nih.gov

The table below summarizes key research findings on the effects of this compound on endothelial barrier function in response to LPS challenge.

Experimental ModelKey Parameter MeasuredEffect of this compound TreatmentReference
LPS-challenged Endothelial CellsTransendothelial PermeabilityAttenuated LPS-induced hyper-permeability nih.gov
LPS-challenged Endothelial CellsRhoA SignalingSuppressed activation nih.govnih.gov
LPS-challenged Endothelial Cellsp38 MAP Kinase & NF-κB ActivationSuppressed activation nih.govnih.gov
LPS-challenged Endothelial CellsICAM-1 ExpressionAttenuated LPS-induced increase nih.gov
LPS-challenged MiceEvans Blue Extravasation in LungsSignificantly reduced LPS-induced accumulation nih.goversnet.org
SSc Endothelial CellsMonolayer PermeabilitySignificantly decreased permeability nih.gov
SSc Endothelial CellsVE-cadherin ClusteringIncreased clustering at junctions nih.gov

Influence on Cell Proliferation and Apoptosis

The influence of this compound on cell proliferation is highly dependent on the specific cell type, exhibiting antiproliferative effects in some cells while having a negligible impact on others. nih.govnih.govresearchgate.net In contrast, its effect on apoptosis is generally protective, inhibiting programmed cell death in vulnerable cell populations. nih.govnih.gov

This compound demonstrates significant antiproliferative action on vascular smooth muscle cells. researchgate.net This effect is crucial in pathologies like pulmonary hypertension, which is characterized by excessive proliferation of these cells. nih.govresearchgate.net Studies on human coronary vascular smooth muscle cells have shown that this compound inhibits serum-induced proliferation in a dose-dependent manner. researchgate.net This antiproliferative effect is one of the mechanisms, alongside vasodilation, that contributes to its therapeutic benefit in vascular diseases. nih.gov

However, this compound does not universally inhibit cell growth. Research on human periodontal ligament cells (hPDLs), for instance, found that treatment with this compound did not affect cell proliferation or morphology. nih.govresearchgate.net Instead of altering proliferation, this compound was observed to promote the expression of angiogenesis-related genes like vascular endothelial growth factor (VEGF) in these cells, suggesting a role in tissue revascularization rather than cell division. nih.govnih.gov Similarly, a T-cell proliferation assay showed no significant response to this compound in healthy control T-cells. stanfordhealthcare.org

Regarding apoptosis, this compound is known to have cytoprotective effects. In conditions like systemic sclerosis, where endothelial cell injury and apoptosis are key pathological events, this compound helps promote vascular stability by inhibiting apoptosis. nih.govrarediseasesjournal.com This protective function is also relevant in chronic obstructive pulmonary disease (COPD), where endothelial dysfunction involves inflammation and apoptosis; in vitro studies have shown a protective effect of this compound on the pulmonary vasculature in this context. nih.gov The mechanisms underlying these anti-apoptotic effects are linked to the activation of the PGI2 receptor and a subsequent increase in cAMP, as well as the involvement of peroxisome proliferator-activated receptor delta (PPARδ) in controlling cell fate. rarediseasesjournal.com

The table below summarizes research findings on the effects of this compound on the proliferation of different cell types.

Cell TypeProliferative StimulusEffect of this compound TreatmentReference
Human Coronary Smooth Muscle Cells15% SerumDose-dependent inhibition of proliferation researchgate.net
Human Periodontal Ligament Cells (hPDLs)Culture ConditionsNo significant effect on proliferation nih.govresearchgate.net
T-Cells (from healthy control)Assay ConditionsNo significant T-cell proliferation response stanfordhealthcare.org

Investigational Preclinical Research Methodologies

Comparative Pharmacological Analyses

Comparative pharmacological analyses of Iloprost (B1671730) delve into its interactions with prostanoid receptors, highlighting species-specific differences and contrasting its activity with naturally occurring prostanoids and other synthetic mimetics.

Species-Specific Differences in Prostanoid Receptor Distribution and Function

Prostanoid receptors, members of the G protein-coupled receptor (GPCR) superfamily, exhibit diverse distribution and functional characteristics across different species, influencing the pharmacological responses to this compound. This compound demonstrates binding affinity for multiple prostanoid receptors, including the prostacyclin (IP) receptor, and prostaglandin (B15479496) E (EP) receptors, specifically EP1, EP3, and EP4 scirp.orgresearchgate.net. In contrast, Treprostinil (B120252), another synthetic prostacyclin analogue, exhibits high affinity for IP and EP2 receptors scirp.org.

Studies have shown that this compound is equipotent at both human and mouse IP and EP1 receptors nih.gov. In functional assays, this compound effectively elevates cyclic AMP levels in cells expressing the human IP receptor (EC50 0.37 nM) and stimulates calcium influx in cells expressing EP1 receptors (EC50 0.3 nM) researchgate.net. Its binding affinities (Ki) are reported as 3.9 nM for the IP receptor and 1.1 nM for the EP1 receptor researchgate.net. This compound shows low affinity for FP, EP3, and EP4 receptors, and very low affinity for EP2, DP1, and TP receptors researchgate.net.

Species-specific variations in the potency of prostacyclin analogues on pulmonary vasculature may be attributed to differences in the distribution or affinity of IP receptors scirp.org. For instance, the EP3 receptor, which can couple to various G-proteins, has ten identified isoforms across species, with six expressed in humans, contributing to its broad range of actions guidetopharmacology.org. The number of EP3 receptor protein variants is also known to vary depending on the species guidetopharmacology.org. The activation of EP1 receptors can induce vasoconstriction, which might counteract the vasodilation mediated by IP receptors when this compound is administered researchgate.net.

Research on human pulmonary artery smooth muscle cells (PASMCs) reveals regional heterogeneity and potential species variations in their response to prostanoids ahajournals.org. While bovine vascular smooth muscle cells have been observed to develop tolerance to the antimitogenic actions of this compound over a 24-hour period, human PASMCs demonstrated a significantly greater inhibition of DNA synthesis when continuously exposed to cicaprost, another prostacyclin analogue ahajournals.org.

Table 1: this compound and Treprostinil Receptor Binding and Functional Activity on Human Prostanoid Receptors

CompoundReceptorAffinity (Ki, nM)Functional Activity (EC50, nM)EffectSource
This compoundIP3.9 researchgate.net, 4 ucl.ac.uk0.37 researchgate.netElevates cyclic AMP researchgate.netucl.ac.uk
This compoundEP11.1 researchgate.net0.3 researchgate.netStimulates calcium influx researchgate.net
This compoundEP3Low researchgate.netN/ABinding affinity researchgate.net
This compoundEP4Low researchgate.netN/ABinding affinity researchgate.net
This compoundFPLow researchgate.netN/ABinding affinity researchgate.net
This compoundEP2Very Low researchgate.netN/ABinding affinity researchgate.net
This compoundDP1Very Low researchgate.netN/ABinding affinity researchgate.net
This compoundTPVery Low researchgate.netN/ABinding affinity researchgate.net
TreprostinilIP32 ucl.ac.uk1.9 researchgate.netElevates cyclic AMP researchgate.netucl.ac.uk
TreprostinilDP1N/A0.6 researchgate.netElevates cyclic AMP researchgate.net
TreprostinilEP2N/A6.2 researchgate.netElevates cyclic AMP researchgate.net
TreprostinilEP1Very Low researchgate.netN/ABinding affinity researchgate.net
TreprostinilEP3Low researchgate.netN/ABinding affinity researchgate.net
TreprostinilEP4Low researchgate.netN/ABinding affinity researchgate.net
TreprostinilFPLow researchgate.netN/ABinding affinity researchgate.net
TreprostinilTPVery Low researchgate.netN/ABinding affinity researchgate.net

Comparative Activity with Endogenous Prostanoids (e.g., PGI2, PGE1) and Other Synthetic Analogues

This compound is a synthetic analogue of prostacyclin (PGI2), designed to be more chemically stable than its endogenous counterpart, which is short-lived nih.govscielo.br. This compound effectively mimics the pharmacological properties of PGI2, including potent inhibition of platelet activation and aggregation, and vasodilation scielo.br. In in vitro fibrinolytic assays measuring euglobulin clot lysis time (ECLT), this compound demonstrated significant activity with an EC50 of 0.36 pg/ml, making it approximately twice as potent as 6-keto-PGE1 (EC50 0.8 pg/ml), while PGI2 itself did not activate fibrinolysis in vitro due to its chemical instability thieme-connect.com. In studies evaluating anticonvulsant action in mice, this compound exhibited effectiveness at doses of 8-16 µg/kg, whereas PGI2 and PGE1 required doses 7 to 13 times higher to achieve similar effects nih.gov. PGE1, another endogenous prostanoid, is known for its vasodilative and bronchodilative properties, and animal studies have indicated its superiority over PGI2 in terms of vasodepressive effects in lung tissues tubitak.gov.tr.

Beraprost (B1666799), another prostacyclin analogue, is an orally active and stable proagent of PGI2 cenmed.com. The rank order of potency for analogue-induced IP receptor activation is esuberaprost (B1248030) (an isomer of beraprost) > this compound > beraprost > Treprostinil ucl.ac.uk. In comparative studies, Beraprost was associated with a higher likelihood of patient withdrawal compared to this compound (Odds Ratio = 10.07) nih.govnih.gov. Furthermore, esuberaprost was found to be 40-fold more potent than beraprost in inhibiting cell proliferation in human PASMCs, with EC50 values of 3 nM and 120 nM, respectively ucl.ac.uk. Beraprost has also been observed to induce contraction in pulmonary arteries from pulmonary hypertension patients, suggesting that some isomers within the Beraprost mixture may exert undesirable pharmacological effects ucl.ac.uk.

Selexipag, a selective non-prostanoid IP receptor agonist, and its active metabolite, MRE-269, exhibit a relatively insensitive relaxation response to endothelium removal in rat and human pulmonary arteries, suggesting a distinct mechanism of action compared to Beraprost and Treprostinil ucl.ac.ukmims.com.

Table 2: Comparative Pharmacological Activities of this compound

ComparisonAspect of ActivityThis compound FindingComparator Finding(s)Notes/ContextSource
vs. PGI2Chemical StabilityMore stableShort-livedThis compound is a synthetic, stable prostacyclin analogue. nih.govscielo.br
vs. PGI2Fibrinolytic Activity (in vitro ECLT)EC50 = 0.36 pg/mlNot active (due to instability)This compound is approximately twice as potent as 6-keto-PGE1 in this assay. thieme-connect.com
vs. PGI2, PGE1Anticonvulsant Action (mice)Effective at 8-16 µg/kgEffective at 7-13 times higher dosesThis compound demonstrated anticonvulsant effects at lower concentrations. nih.gov
vs. TreprostinilPotency on Human Pulmonary Vessels (pEC50)8.84 ± 0.15 (EC50 ≈ 1.44 nM)9.48 ± 0.13 (EC50 ≈ 0.33 nM)Treprostinil showed higher overall potency in this context. scirp.org
vs. TreprostinilDuration of PVR Decrease (inhaled 7.5 µg)Less sustainedMore sustainedInhaled treprostinil showed a more prolonged effect. jacc.org
vs. TreprostinilIP Receptor Activation (EC50 in HEK-293-IP cells)2.7 nM45 nMThis compound is significantly more potent at the IP receptor. ucl.ac.uk
vs. BeraprostIP Receptor Activation Rank PotencyThis compound > BeraprostBeraprost < this compoundRank order for IP receptor activation: esuberaprost > this compound > beraprost > treprostinil. ucl.ac.uk
vs. BeraprostPatient Withdrawal (OR)Less likely to lead to withdrawalMore likely to lead to withdrawal (OR = 10.07)Beraprost was less tolerated than this compound in clinical studies. nih.govnih.gov
vs. Esuberaprost (Beraprost isomer)Inhibition of Human PASMC Proliferation (EC50)N/A3 nM (esuberaprost), 120 nM (beraprost)Esuberaprost is 40-fold more potent than beraprost in this assay. ucl.ac.uk
vs. Selexipag Metabolite (MRE-269)Endothelium Sensitivity (pulmonary artery relaxation)Relatively insensitiveRelatively insensitiveSuggests a differential mechanism from beraprost and treprostinil. ucl.ac.uk

Synthetic Chemistry and Analog Development in Iloprost Research

Structure-Activity Relationship Studies of Iloprost (B1671730) Diastereoisomers (4S and 4R)

This compound is synthesized as a mixture of two diastereoisomers, 4R and 4S, typically in an approximate ratio of 53:47 (4R:4S). These diastereoisomers exhibit differing potencies in their biological effects. Specifically, the 4S isomer of this compound has been reported to be substantially more potent in dilating blood vessels compared to the 4R isomer.

Table 1: Potency Comparison of this compound Diastereoisomers

IsomerRelative Potency (Vasodilation)Platelet Aggregation Inhibition (IC₅₀)Receptor Binding Affinity (Kᵢ at IP/EP1)
4SSubstantially more potent3.5 nM (for 16(S)-Iloprost)~11 nM (this compound mixture)
4RLess potentNot specifically quantified for 4R alone~11 nM (this compound mixture)

Design and Evaluation of Novel this compound Analogues

The development of novel this compound analogues aims to overcome limitations of the parent compound, such as its relatively short half-life and specific routes of administration, by modifying its chemical structure to enhance stability, alter receptor selectivity, or improve pharmacokinetic properties.

A significant strategy in this compound analog development has been the creation of phospholipase-resistant synthetic phospholipid conjugates. This approach addresses the susceptibility of lipid-based molecules to degradation by phospholipases in biological systems. Researchers have generated synthetic phospholipids (B1166683) where the arachidonic acid moiety is replaced by this compound, such as this compound-NH-PC (ILO-PC), utilizing a phospholipase-resistant linker.

Comparative analyses of free this compound and this compound-NH-PC have demonstrated that the conjugate leads to more sustained barrier enhancement in endothelial cells, as monitored by electrical resistance and permeability assays. This sustained effect is linked to a more prolonged activation of Rap1 and Rac1 GTPases and their cytoskeletal effectors, including PAK1 and cortactin, and an enhancement of VE-cadherin adherens junctions. While both free this compound and this compound-NH-PC effectively suppressed acute endothelial cell hyper-permeability induced by thrombin, this compound-NH-PC exhibited more sustained barrier-protective and anti-inflammatory effects in models of chronic endothelial cell dysfunction caused by bacterial wall lipopolysaccharide (LPS). Furthermore, this compound-NH-PC was a more potent inhibitor of NFκB signaling and lung vascular leak in murine models of LPS-induced acute lung injury (ALI), showing more efficient ALI recovery over three days compared to free this compound.

This compound is recognized as a second-generation structural analog of prostacyclin (PGI2), demonstrating approximately ten-fold greater potency than first-generation stable analogs like carbaprostacyclin. Its pharmacological effects include potent vasodilation, inhibition of platelet aggregation, and anti-inflammatory properties.

Pharmacokinetic Modifications: this compound has a relatively short elimination half-life, typically ranging from 20 to 30 minutes, with an initial half-life of 3 to 5 minutes following intravenous infusion. It undergoes extensive metabolism, primarily through β-oxidation of its carboxyl side chain, leading to the formation of pharmacologically inactive metabolites such as tetranor-iloprost. Strategies for modifying the pharmacokinetic profile often involve chemical modifications to reduce metabolic degradation or enable alternative routes of administration that facilitate targeted delivery and prolonged action. For instance, inhaled this compound is designed to act selectively on the pulmonary vasculature, thereby minimizing systemic side effects. The rapid entry of this compound into systemic circulation after inhalation, with peak serum concentrations around 150-158 pg/mL, is followed by a quick decline, yet its pharmacodynamic effects in the pulmonary vasculature can outlast its systemic presence, suggesting significant local deposition.

Pharmacodynamic Modifications: Efforts in designing novel this compound analogues also focus on enhancing its pharmacodynamic properties, such as improving receptor selectivity or achieving more sustained activity. While this compound itself binds with equal affinity to IP and EP1 receptors, future analog development may explore modifications that fine-tune receptor interactions to elicit more specific or prolonged therapeutic responses. The inherent stability of this compound compared to native prostacyclin already represents a successful modification, allowing for its clinical utility.

Investigational Immunomodulatory and Anti Inflammatory Pathways

Modulation of Cytokine and Chemokine Expression Profiles

Iloprost (B1671730) significantly modulates the expression of various cytokines and chemokines, critical mediators of immune and inflammatory responses. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) by T cells, both in vivo and in vitro nih.govresearchgate.net. It also effectively lowers levels of Interleukin-6 (IL-6) and downregulates Transforming Growth Factor-beta 1 (TGF-β1), both of which are prominent pro-inflammatory and pro-fibrotic mediators researchgate.netnih.gov.

Conversely, this compound has been shown to upregulate anti-fibrotic and anti-inflammatory mediators. It increases the expression of Interferon-gamma (IFN-γ) and C-X-C motif chemokine ligand 10 (CXCL10/IP-10) in lung tissue and bronchoalveolar lavage fluid researchgate.netnih.gov. While increasing CXCL10 expression at the mRNA level in some fibroblasts, this compound consistently decreases CXCL10 protein secretion in activated human endothelial cells and dermal fibroblasts, thereby counteracting its pro-inflammatory role mdpi.comnih.govresearchgate.net. Furthermore, this compound has been observed to increase Interleukin-2 (IL-2) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) levels nih.govresearchgate.net. It can also markedly upregulate Interleukin-22 (IL-22) expression researchgate.net.

Table 1: Impact of this compound on Key Cytokines and Chemokines

Cytokine/ChemokineEffect of this compoundReference
TNF-αDecreased production (by T cells) nih.govresearchgate.net
IL-6Decreased levels researchgate.netnih.gov
TGF-β1Downregulated researchgate.netnih.gov
IFN-γIncreased expression researchgate.netnih.gov
CXCL10 (protein)Decreased secretion mdpi.comnih.govresearchgate.net
IL-2Increased levels nih.govresearchgate.net
RANKLIncreased levels nih.govresearchgate.net
IL-22Upregulated expression researchgate.net

Impact on Key Inflammatory Signaling Cascades (e.g., NF-κB, p38 MAPK, ERK1/2)

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. A prominent mechanism involves the suppression of Nuclear Factor-kappa B (NF-κB) activation mdpi.comumich.edu. NF-κB is a central regulator of inflammatory gene expression, and its inhibition by this compound contributes significantly to reduced pro-inflammatory responses.

Furthermore, this compound has been shown to attenuate the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 MAPK and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) mdpi.comresearchgate.netumich.edu. In human fetal aortic endothelial cells, this compound virtually prevented the activation of Signal Transducer and Activator of Transcription 1 (STAT1) and NF-κB induced by IFN-γ and TNF-α, and significantly decreased ERK1/2 activation mdpi.com. In atrial fibroblasts, this compound inhibited the MAPK pathway, including ERK1/2 and p38, and downstream IL-6 gene transcription, via a cAMP/Protein Kinase A (PKA)-dependent mechanism researchgate.net. This modulation of MAPK pathways is crucial, as p38 MAPK and ERK1/2 are known to regulate inflammatory responses and cytokine production mdpi.comresearchgate.net. The ability of this compound to increase cAMP production, often through Gs protein-coupled IP receptors, is a key factor in its capacity to counteract inflammatory activity mediated by factors such as NF-κB mdpi.comatsjournals.org.

Table 2: Impact of this compound on Inflammatory Signaling Cascades

Signaling CascadeEffect of this compoundMechanism/ContextReference
NF-κBSuppression of activationCounteracts inflammatory activity mdpi.comumich.edu
p38 MAPKAttenuation of activationcAMP/PKA-dependent inhibition mdpi.comresearchgate.netumich.edu
ERK1/2Attenuation of activationcAMP/PKA-dependent inhibition mdpi.comresearchgate.netumich.edu
STAT1Virtual prevention of activationIFNγ and TNFα-induced mdpi.com

Effects on Immune Cell Subpopulations and Their Function (e.g., CD8+ T cells, Macrophage Polarization)

It has been observed to decrease the number of CD8+ IFNγ+ T cells researchgate.net. More broadly, this compound reduces the number of CD8+ T cells and their secretion of pro-inflammatory cytokines such as TNF-α and IFN-γ, both in vitro and in vivo researchgate.netresearchgate.netfrontiersin.org. This effect is partly attributed to the intracellular increase of cAMP, which suppresses the effector function of CD4+ and CD8+ T cells researchgate.net. While some studies indicate a reduction in T regulatory cell (Treg) numbers, this compound appears to ameliorate their function, possibly through an increase in IL-2 nih.govresearchgate.net.

A significant effect of this compound is its support for the phenotypic switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype researchgate.netfrontiersin.org. M1 macrophages are known for their pro-inflammatory roles, while M2 macrophages are associated with anti-inflammatory and tissue repair functions researchgate.netnih.gov. This modulation of macrophage polarization by this compound contributes to reducing local pro-inflammatory cytokine levels and promoting a more pro-regenerative milieu researchgate.netfrontiersin.org.

Table 3: Impact of this compound on Immune Cell Subpopulations and Function

Immune Cell SubpopulationEffect of this compoundFunctional ConsequenceReference
CD8+ T cellsDecreased numbers, reduced pro-inflammatory cytokine secretion (TNF-α, IFN-γ)Downregulation of cytotoxic/pro-inflammatory function researchgate.netresearchgate.netfrontiersin.org
T regulatory cells (Tregs)Reduced number, but ameliorated functionEnhanced regulatory activity (possibly via IL-2) nih.govresearchgate.net
MacrophagesShift from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypeReduced local inflammation, promotion of tissue repair researchgate.netfrontiersin.org

Anti-Fibrotic Mechanisms in Experimental Models

This compound demonstrates significant anti-fibrotic properties in various experimental models, acting through multiple mechanisms to reduce collagen accumulation and tissue remodeling.

In models of right ventricular failure, inhaled this compound has been shown to reverse established right ventricular fibrosis atsjournals.orgersnet.org. Its anti-fibrotic effects are partly explained by its ability to prevent collagen synthesis and increase collagen turnover umich.eduersnet.org. Specifically, this compound decreases TGF-β1-induced procollagen (B1174764) mRNA expression and prevents the expression of connective tissue growth factor (CTGF) in human cardiac fibroblasts, often in a protein kinase A-dependent manner umich.eduersnet.org. CTGF is a key pro-fibrotic cytokine that promotes fibroblast proliferation and matrix production ersnet.org.

Furthermore, this compound significantly induces the gene expression and activity of metalloproteinase-9 (MMP-9), an enzyme that contributes to collagen degradation ersnet.org. It also increases the expression of autophagy markers, which co-localize with collagen 1A in cardiac fibroblasts, suggesting a role in the intracellular degradation of collagen ersnet.org. In experimental models of bleomycin-induced pulmonary fibrosis in mice, this compound protects against fibrosis by attenuating inflammatory cell infiltration, reducing interstitial collagen deposition, and diminishing lung hydroxyproline (B1673980) content researchgate.netnih.gov. It also inhibits fibroblast activation and migration ersnet.org. The anti-fibrotic activity of this compound is also mediated through the inhibition of YAP/TAZ function, key transcriptional regulators involved in fibrosis, via the IP receptor/cAMP/LATS axis atsjournals.org.

Table 4: Anti-Fibrotic Mechanisms of this compound

MechanismEffect of this compoundContext/OutcomeReference
Collagen SynthesisPrevention/ReductionReversal of established fibrosis umich.eduersnet.org
Collagen TurnoverIncreasedContribution to fibrosis reversal ersnet.org
CTGF ExpressionPrevention/Reduction (TGF-β1-induced)Reduced fibroblast proliferation and matrix production umich.eduersnet.org
MMP-9 Expression and ActivityInductionEnhanced collagen degradation ersnet.org
Autophagy MarkersInduction (associated with collagen degradation)Intracellular collagen degradation ersnet.org
Fibroblast Activation/MigrationInhibitionAttenuated fibrotic response ersnet.org
YAP/TAZ FunctionInhibition (via IP receptor/cAMP/LATS axis)Attenuation of pro-fibrotic signaling atsjournals.org

Interactions with Other Biological Pathways and Research Compounds

Synergistic and Antagonistic Effects with Vasodilator Classes

Iloprost's primary mechanism of action involves vasodilation of systemic and pulmonary arterial vascular beds. When used in conjunction with other vasodilators, it can exhibit synergistic effects, leading to an enhanced hypotensive response. Research indicates that this compound's vasodilatory effects have been compared with other agents to understand its relative potency and potential for combined use.

In one in vitro study, the effects of This compound (B1671730) on the human internal thoracic artery were compared with other vasodilators like papaverine (B1678415) and diltiazem. The results showed that both papaverine and this compound were significantly more potent than the control solution in preventing contractions of the artery. This compound demonstrated a significant ability to relax pre-contracted arterial strips, suggesting its potential to prevent perioperative spasms. patsnap.com

Another study compared aerosolized this compound with infused adenosine (B11128) for pulmonary vasodilator testing in patients with idiopathic pulmonary arterial hypertension. Both agents produced significant decreases in mean pulmonary arterial pressure and pulmonary vascular resistance. nih.gov This indicates a similar pathway of action in achieving vasodilation, suggesting a potential for additive effects if used concurrently. The interaction with various classes of vasodilators and antihypertensives is generally synergistic, potentially increasing the risk of hypotension. drugbank.com

Interacting Vasodilator ClassCompound ExamplesObserved/Potential Effect with this compoundReference
ProstanoidsEpoprostenolSynergistic hypotensive effect. drugbank.com
Calcium Channel BlockersDiltiazem, Nifedipine, AmlodipineAdditive vasodilatory effects. This compound is used to identify long-term responders to Calcium Channel Blockers. patsnap.comnih.gov
Endothelin Receptor AntagonistsBosentanPotential for synergistic hypotensive effects. drugbank.com
ACE InhibitorsCaptopril, EnalaprilIncreased hypotensive activities. drugbank.com
Beta-BlockersBisoprolol, CarvedilolIncreased hypotensive activities. drugbank.com
Table 1: Synergistic Effects of this compound with Other Vasodilator Classes

Mechanistic Insights into Interactions with Anticoagulant Pathways

This compound is a potent inhibitor of platelet aggregation. This antiplatelet activity is a key component of its mechanism and leads to significant interactions with the anticoagulant pathway. By mimicking the effects of prostacyclin, this compound increases intracellular cAMP levels in platelets, which in turn inhibits platelet activation and aggregation. patsnap.com This action is central to its interaction with anticoagulant and antiplatelet medications.

When this compound is co-administered with other drugs that affect hemostasis, such as anticoagulants or other platelet inhibitors, there is a potentiated risk of bleeding complications. drugbank.comnih.gov The mechanism is an additive or synergistic effect on the inhibition of blood clot formation. This compound's inhibition of platelet function complements the action of anticoagulants that typically target clotting factors in the coagulation cascade.

Interacting Anticoagulant/Antiplatelet AgentMechanism of Interaction with this compoundPotential Clinical OutcomeReference
HeparinThis compound's antiplatelet effect is synergistic with heparin's inhibition of thrombin and factor Xa.Increased risk of bleeding; prolonged filter lifespan in CRRT. nih.gov
WarfarinThis compound may increase the anticoagulant activities of Vitamin K antagonists.Increased risk of bleeding. drugbank.com
Direct Oral Anticoagulants (DOACs)This compound may increase the anticoagulant activities of agents like Apixaban, Edoxaban, and Rivaroxaban.Increased risk of bleeding. drugbank.com
Other Platelet InhibitorsThis compound has additive effects with agents like Acetylsalicylic acid and Clopidogrel.Increased risk of bleeding. drugbank.com
Table 2: Interactions of this compound with Anticoagulant Pathways

Influence on Cytochrome P450 Enzyme Activity

The cytochrome P450 (CYP450) enzyme system is a major pathway for the metabolism of a vast number of drugs. Interactions involving this system, where drugs can act as substrates, inhibitors, or inducers of specific enzymes, are a common source of drug-drug interactions. nih.gov

However, in the case of this compound, the influence on and by the CYP450 system is minimal. In vitro studies have shown that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of this compound. drugbank.com The primary metabolic pathway for this compound is through the β-oxidation of its carboxyl side chain. drugbank.comnih.gov This process leads to the formation of its main, pharmacologically inactive metabolite, tetranor-iloprost. drugbank.comyoutube.com

Because this compound is not significantly metabolized by CYP450 enzymes, it is not subject to major drug-drug interactions mediated by this system. nih.gov This characteristic means that co-administration of this compound with potent inhibitors or inducers of CYP450 enzymes is unlikely to alter the plasma concentration or clinical effects of this compound. Conversely, this compound is not expected to significantly affect the metabolism of other drugs that are substrates for CYP450 enzymes.

Metabolic PathwayRole in this compound BiotransformationImplication for Drug InteractionsReference
β-oxidationPrincipal metabolic pathway for this compound.Leads to the formation of the inactive metabolite tetranor-iloprost. drugbank.comnih.gov
Cytochrome P450 SystemPlays only a minor role in this compound metabolism.Low potential for CYP450-mediated drug-drug interactions. This compound is not an inhibitor or inducer of major CYP enzymes. drugbank.comnih.gov
Table 3: Metabolic Pathways of this compound and Interaction Potential

Q & A

Q. How do genetic polymorphisms (e.g., CYP2C8 variants) influence this compound metabolism across diverse populations?

  • Methodological Guidance: Conduct pharmacogenomic GWAS in multiethnic cohorts. Validate findings using in vitro hepatocyte models with CRISPR-edited CYP alleles .

Q. What methodologies address the placebo effect in this compound trials with subjective endpoints (e.g., quality of life)?

  • Methodological Guidance: Implement active comparator designs or crossover protocols. Use placebo run-in periods to identify and exclude high placebo responders .

Q. How can real-world evidence (RWE) complement RCT data on this compound's safety profile?

  • Methodological Guidance: Apply propensity score matching to RWE datasets (e.g., EHRs) to control for selection bias. Validate findings through triangulation with RCT meta-analyses .

Methodological Frameworks

  • PICO Framework : Structure questions around Population (e.g., PAH subtypes), Intervention (this compound dosage/formulation), Comparison (placebo/standard care), and Outcome (clinical/hemodynamic metrics) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to PAH pathophysiology or therapeutic gaps .

Data Contradiction Analysis

  • Use sensitivity analyses to test robustness of conclusions against outlier studies.
  • Apply GRADE criteria to evaluate evidence quality and heterogeneity sources (e.g., study design, outcome measurement tools) .

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